Physicochemical Profiling and Synthetic Methodologies of 4-(Thiophene-3-carboxamido)butanoic Acid: A Technical Whitepaper
Physicochemical Profiling and Synthetic Methodologies of 4-(Thiophene-3-carboxamido)butanoic Acid: A Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry and drug development, the strategic selection of bifunctional building blocks is critical for optimizing both the pharmacodynamic and pharmacokinetic profiles of lead compounds. 4-(Thiophene-3-carboxamido)butanoic acid (CAS: 930395-61-2), also known as 4-[(thiophen-3-yl)formamido]butanoic acid, is a highly versatile intermediate. By covalently linking an electron-rich thiophene heterocycle with a flexible γ-aminobutyric acid (GABA) aliphatic chain, this molecule serves as an essential scaffold for synthesizing complex sulfonamides, kinase inhibitors, and targeted protein degraders (PROTACs).
This whitepaper deconstructs the structural rationale behind this compound, outlines a self-validating synthetic methodology, and provides the quantitative physicochemical data required by synthetic chemists and drug design professionals.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of 4-(Thiophene-3-carboxamido)butanoic acid, which are essential for predicting its behavior in organic synthesis and biological systems ()[1].
| Property | Value |
| Chemical Name | 4-(Thiophene-3-carboxamido)butanoic acid |
| CAS Number | 930395-61-2 |
| Molecular Formula | C₉H₁₁NO₃S |
| Molecular Weight | 213.25 g/mol |
| MDL Number | MFCD09383878 |
| Hydrogen Bond Donors | 2 (Amide -NH, Carboxylic -OH) |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Carboxylic C=O, Carboxylic -OH) |
| Rotatable Bonds | 5 |
Structural Deconstruction & Mechanistic Implications
The utility of 4-(Thiophene-3-carboxamido)butanoic acid lies in the synergistic properties of its two distinct structural domains:
The Thiophene-3-carboxamide Motif
Thiophene is a privileged bioisostere for the phenyl ring. Substituting a ring carbon with a sulfur atom alters the electron configuration and introduces lone pairs, which significantly modifies the molecular geometry and electronic distribution ()[2].
-
Causality in Design: The specific attachment at the 3-position is not arbitrary. Comparative analyses of N-substituted thiophene-3-carboxamides indicate that the 3-position provides optimal spatial orientation for binding within the hinge regions of various kinases, whereas 2-position substitutions often lead to steric clashes and a drastic drop in potency ()[3]. Furthermore, the thiophene core enhances metabolic stability against hepatic oxidation compared to its phenyl counterparts.
The Butanoic Acid (GABA) Backbone
The 4-aminobutanoic acid tail acts as a flexible, hydrophilic spacer terminating in an ionizable carboxylic acid.
-
Causality in Design: This structural motif mimics the endogenous neurotransmitter γ-aminobutyric acid (GABA). Incorporating this backbone allows the molecule to be utilized in the synthesis of compounds targeting GABAergic pathways. Additionally, in the context of larger macrocycles or PROTACs, the 4-carbon aliphatic chain provides the necessary degrees of freedom (5 rotatable bonds) to prevent rigid steric hindrance during receptor-ligand interactions ()[4].
Experimental Methodology: HATU-Mediated Amidation
The synthesis of 4-(Thiophene-3-carboxamido)butanoic acid is typically achieved via an amide coupling reaction between thiophene-3-carboxylic acid and 4-aminobutanoic acid. The following protocol utilizes a self-validating acidic workup to ensure high purity and yield.
Materials Required
-
Thiophene-3-carboxylic acid (1.0 eq)
-
4-Aminobutanoic acid (GABA) (1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Protocol & Causality
-
Carboxyl Activation: Dissolve thiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂). Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at room temperature for 30 minutes.
-
Causality: HATU is selected over traditional carbodiimides (like EDC) because the electron-rich nature of the thiophene ring can reduce the electrophilicity of the carbonyl carbon. DIPEA deprotonates the carboxylic acid, allowing it to attack HATU. This generates a highly reactive 7-azabenzotriazole (OAt) active ester, which accelerates the coupling rate and suppresses side reactions ()[4].
-
-
Nucleophilic Amidation: Add 4-aminobutanoic acid (1.2 eq) to the activated mixture. Stir for 12 hours at room temperature.
-
Causality: The primary amine of GABA acts as a strong nucleophile, displacing the HOAt leaving group to form the thermodynamically stable amide bond. A slight stoichiometric excess of the amine ensures complete consumption of the active ester.
-
-
Reaction Quenching & Self-Validating Acidic Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash with 1M HCl until the aqueous layer reaches a strict pH of 2.
-
Causality (Self-Validating System): The target molecule contains a terminal carboxylic acid. At physiological or basic pH, it exists as a water-soluble carboxylate salt. Acidifying the mixture to pH 2 protonates the carboxylic acid, driving the neutral, lipophilic product into the organic (EtOAc) layer while partitioning unreacted GABA, DIPEA salts, and HOAt into the aqueous layer. If the aqueous layer is not sufficiently acidified (pH > 4), the product will not partition into the organic layer, resulting in a near-zero yield. Successful recovery of the product intrinsically validates that the correct pH threshold was achieved.
-
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound.
Synthesis Workflow Diagram
Workflow for the HATU-mediated synthesis and isolation of 4-(Thiophene-3-carboxamido)butanoic acid.
Analytical Validation Standards
To confirm the structural integrity of the synthesized 4-(Thiophene-3-carboxamido)butanoic acid, the following analytical benchmarks must be met:
-
LC-MS (ESI+): The expected mass-to-charge ratio for the protonated molecular ion [M+H]⁺ is m/z 214.05.
-
¹H-NMR (400 MHz, DMSO-d₆):
-
The thiophene protons will appear in the downfield aromatic region (δ 7.30 – 8.10 ppm).
-
The amide -NH proton will present as a distinct triplet around δ 8.00 – 8.50 ppm, confirming successful coupling.
-
The aliphatic protons of the butanoic acid chain will appear as multiplets in the upfield region (δ 1.70 – 3.30 ppm).
-
References
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: MDPI URL:[Link]
-
Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
-
4-[(thiophen-3-yl)formamido]butanoic acid — Chemical Substance Information Source: NextSDS URL:[Link]

